Cloven

Description

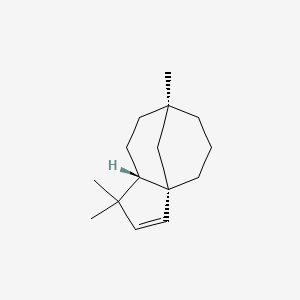

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,5S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene |

InChI |

InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14+,15-/m0/s1 |

InChI Key |

MKZIRHIVARSBHI-CFVMTHIKSA-N |

Isomeric SMILES |

C[C@]12CCC[C@@]3(C1)C=CC([C@@H]3CC2)(C)C |

Canonical SMILES |

CC1(C=CC23C1CCC(C2)(CCC3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Clovene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] First isolated as a product of the acid-catalyzed rearrangement of caryophyllene, clovene has garnered interest due to its unique bridged-ring system and its presence in various natural sources.[3] This technical guide provides a comprehensive overview of the chemical structure of clovene, including its detailed stereochemistry, and outlines the experimental and computational methodologies employed in its characterization.

Chemical Structure and Properties

Clovene possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene.[1] The structure features a unique fusion of a six-membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and sterically demanding architecture.

Table 1: General Properties of Clovene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene | [1] |

| CAS Number | 469-92-1 | [1] |

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of clovene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules like clovene. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)

A general protocol for obtaining NMR spectra of a sesquiterpene like clovene is as follows:

-

Sample Preparation: A sample of pure clovene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of 2D NMR experiments is crucial. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

2.1.2 Spectral Data and Assignments

While a fully assigned experimental spectrum for clovene is not available in the cited search results, a typical ¹³C NMR spectrum of a sesquiterpene will show signals in the aliphatic region (10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The ¹H NMR spectrum will display complex multiplets in the aliphatic region and signals for the olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR data.[4][5][6][7][8][9][10][11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a suitable crystal can be obtained.

2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)

A general procedure for the X-ray crystallographic analysis of a natural product like clovene involves:

-

Crystallization: High-purity clovene is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the growth of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[13][14][15][16][17]

Biosynthetic Origin and Synthesis Workflow

Clovene is a product of the acid-catalyzed rearrangement of β-caryophyllene, a widely distributed natural sesquiterpene. This rearrangement involves a complex series of carbocationic intermediates.

Caryophyllene Rearrangement to Clovene

The acid-catalyzed rearrangement of caryophyllene to clovene is a classic example of a transannular cyclization. The mechanism involves the protonation of the exocyclic double bond of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable tricyclic clovene skeleton. A detailed, step-by-step visualization of this intricate mechanism requires further investigation beyond the scope of the provided search results.

Total Synthesis of Clovene

The total synthesis of clovene has been achieved by several research groups, providing a testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a generalized workflow for a total synthesis of clovene, highlighting the key strategic steps.

Caption: Generalized workflow for the total synthesis of clovene.

A notable synthetic approach involves the construction of a bicyclic precursor, followed by the strategic formation of the third ring to complete the tricyclic core of clovene. Functional group manipulations are then carried out to arrive at the final target molecule.[18]

Conclusion

The chemical structure of clovene is a fascinating example of a complex, bridged tricyclic sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic techniques, with NMR spectroscopy providing crucial information on connectivity and stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. While detailed experimental structural parameters are not yet widely available, the established synthetic routes and the understanding of its biosynthetic origin from caryophyllene provide a solid foundation for further research into the chemistry and potential applications of this intriguing natural product.

References

- 1. Clovene | C15H24 | CID 10102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Clovene | C15H24 | CID 71311566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of sesquiterpene lactones in extract of Arnica montana L. by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. excillum.com [excillum.com]

- 17. nf-itwg.org [nf-itwg.org]

- 18. youtube.com [youtube.com]

The Synthesis of Clovene: A Technical Guide to Biosynthetic and Chemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Clovene, a tricyclic sesquiterpene, presents a fascinating case study in both natural product biosynthesis and the art of total synthesis. Its unique bridged-ring system, a tricyclo[6.3.1.01,5]dodecane skeleton, has intrigued chemists for decades. Originally identified as an acid-catalyzed rearrangement product of the widely occurring sesquiterpene β-caryophyllene, clovene and its derivatives are now recognized for their potential biological activities, making their synthesis a topic of significant interest.

This technical guide provides an in-depth exploration of the primary pathways to clovene, covering its natural biosynthetic route from fundamental precursors and detailing a key total synthesis strategy for its chemical production. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Part 1: The Biosynthetic Pathway of Clovene

The natural production of clovene is not catalyzed by a single dedicated "clovene synthase." Instead, it is the product of a two-stage process: the enzymatic formation of a precursor, (E)-β-caryophyllene, followed by a non-enzymatic, acid-catalyzed carbocation rearrangement.

Precursors and Enzymatic Synthesis of (E)-β-Caryophyllene

Like all sesquiterpenes, the journey to clovene begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, these units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

The key enzymatic step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, (E)-β-caryophyllene synthase (EC 4.2.3.57), a highly studied sesquiterpene synthase, converts the linear FPP molecule into the bicyclic structure of β-caryophyllene. This enzyme is notable for often producing multiple products from a single substrate through complex carbocation intermediates.

Quantitative Data: Enzyme Kinetics and Product Distribution

The efficiency and product profile of (E)-β-caryophyllene synthases can vary significantly between species. The data below is compiled from studies on enzymes from Zea mays and Gossypium hirsutum (cotton), which are representative of this class.

| Enzyme Source | Substrate | KM (μM) | kcat (s-1) | Major Product | Product Distribution (%) | Reference |

| Zea mays (TPS23) | FPP | 3.7 | 0.0019 | (E)-β-Caryophyllene | (E)-β-Caryophyllene, α-Humulene, δ-Elemene (exact % not specified) | [1][2] |

| Gossypium hirsutum (GhTPS1) | FPP | N/A | N/A | (E)-β-Caryophyllene | (E)-β-Caryophyllene, α-Humulene | [3] |

Acid-Catalyzed Rearrangement to Clovene

The transformation of β-caryophyllene into clovene is a classic example of a Wagner-Meerwein rearrangement, driven by the relief of ring strain in the bicyclic system. This reaction, first studied in detail by Barton, proceeds through a series of carbocation intermediates. Protonation of the exocyclic double bond of caryophyllene initiates a cascade of bond migrations, ultimately leading to the formation of the thermodynamically stable tricyclic clovene skeleton.

Experimental Protocol: Acid-Catalyzed Isomerization of Caryophyllene

The following protocol is based on early studies of the acid-catalyzed rearrangement of caryophyllene derivatives. Modern adaptations may vary.

Objective: To induce the rearrangement of (E)-β-caryophyllene to clovene.

Materials:

-

(E)-β-Caryophyllene

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography supplies (silica gel, appropriate solvents)

Procedure:

-

A solution of (E)-β-caryophyllene in diethyl ether is chilled in an ice bath.

-

Concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is highly exothermic and temperature control is critical.

-

The reaction mixture is stirred at low temperature for a specified duration (e.g., 1-2 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and neutralizing with a saturated solution of sodium bicarbonate until effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude oil, a mixture of clovene, isoclovene, and other rearrangement products, is purified by column chromatography on silica gel.

Expected Results: The yield of clovene can vary widely depending on reaction conditions but is often a major component of the product mixture.

Part 2: Total Synthesis of (±)-Clovene

Numerous strategies have been developed for the total synthesis of clovene. One of the most elegant and instructive is the approach reported by Raymond L. Funk and co-workers in 1988. This synthesis features a key intramolecular ketene [2+2] cycloaddition followed by a novel ring expansion to construct the core skeleton.

Retrosynthetic Analysis and Strategy

Funk's strategy disconnects the clovene skeleton at the five-membered ring, tracing it back to a bicyclic precursor suitable for an intramolecular cycloaddition. The key intermediate is a carboxylic acid which can be converted to a ketene. This ketene is poised to react with a tethered alkene, forming a cyclobutanone that can then be expanded to the required cyclopentanone ring.

The Funk Synthesis Pathway: An Overview

The synthesis begins with a functionalized cyclohexenone and proceeds through several key transformations:

-

Cuprate Addition: Establishes a key quaternary carbon center.

-

Peterson Olefination: Installs an allyl silane which is then converted to an allyl group.

-

Ketene Generation and [2+2] Cycloaddition: The carboxylic acid precursor is converted to a ketene, which undergoes an intramolecular cycloaddition to form a strained tricyclic cyclobutanone.

-

Ring Expansion: The cyclobutanone is treated with tris(methylthio)methyllithium, which adds to the carbonyl and triggers a spontaneous ring expansion to a five-membered ring, driven by the relief of ring strain.

-

Final Steps: The resulting dithioketal is reduced and the final double bond is installed via a Shapiro reaction to yield (±)-clovene.

Quantitative Data: Step-Wise Yields

The following table summarizes the reported yields for key transformations in the Funk synthesis.

| Step Number | Transformation | Yield (%) |

| 2 | Petersen Olefination | ~70 |

| 4 | Intramolecular [2+2] Cycloaddition | Not specified, but considered efficient |

| 5 | Ring Expansion | 66 |

| 7 | Shapiro Reaction (Final Step) | 55 |

Experimental Protocol: Key Steps of the Funk Synthesis

The following protocols are adapted from the literature describing this synthesis.[4]

Step 4: Intramolecular Ketene [2+2] Cycloaddition

-

Acid Chloride Formation: The carboxylic acid precursor is dissolved in an inert solvent (e.g., benzene) with a catalytic amount of DMF. Oxalyl chloride is added dropwise at room temperature, and the reaction is stirred until gas evolution ceases. The solvent is removed in vacuo.

-

Ketene Generation and Cycloaddition: The crude acid chloride is dissolved in benzene and added slowly via syringe pump to a refluxing solution of triethylamine in benzene. This high-dilution technique favors the intramolecular reaction. After the addition is complete, the reaction is refluxed for several hours.

-

Workup: The reaction mixture is cooled, filtered to remove triethylammonium chloride, and the filtrate is concentrated. The crude product is purified by chromatography to yield the tricyclic cyclobutanone.

Step 5: Ring Expansion of the Cyclobutanone

-

Reagent Preparation: Tris(methylthio)methane is dissolved in dry THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to generate tris(methylthio)methyllithium.

-

Addition and Expansion: A solution of the tricyclic cyclobutanone in dry THF is added dropwise to the cold reagent solution. The reaction is stirred at low temperature for a set period.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with ether. The combined organic layers are dried, filtered, and concentrated. The resulting product, the ring-expanded dithioketal, is purified by chromatography. This ring expansion was reported to be spontaneous upon addition of the organolithium reagent, driven by the significant relief of ring strain.[4]

Conclusion

The synthesis of clovene, whether through biological or chemical means, highlights fundamental principles of reactivity and molecular architecture. The biosynthetic pathway demonstrates nature's efficiency, using a common precursor and a cascade of rearrangements to generate structural complexity. In parallel, total synthesis, exemplified by the Funk route, showcases the power of strategic bond formation and the invention of novel reactions to achieve a complex target. For researchers in drug development, understanding these pathways provides not only a roadmap to clovene and its analogs but also a source of inspiration for tackling other complex molecular challenges.

References

- 1. uniprot.org [uniprot.org]

- 2. A Maize (E)-β-Caryophyllene Synthase Implicated in Indirect Defense Responses against Herbivores Is Not Expressed in Most American Maize Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of (E)-β-caryophyllene synthase and α/β-pinene synthase potentially involved in constitutive and herbivore-induced terpene formation in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of Clovene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene, a tricyclic sesquiterpene, presents a unique structural motif that has intrigued chemists and pharmacologists alike. While not as ubiquitously abundant as other terpenes, its presence in various essential oils offers opportunities for isolation and further investigation into its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of clovene, detailing its occurrence in plant essential oils. Furthermore, it outlines detailed experimental protocols for the extraction of these essential oils and the subsequent isolation and purification of clovene, leveraging established chromatographic and distillation techniques. This document aims to serve as a valuable resource for researchers seeking to explore the chemistry and therapeutic potential of this fascinating natural product.

Natural Sources of Clovene

Clovene, along with its isomers and related sesquiterpenes, is found in the essential oils of a variety of plants. While often a minor component, certain plant species have been identified as notable sources. The primary source identified in the literature is the clove plant, Syzygium aromaticum, particularly its leaves. Other plants known to contain significant amounts of structurally related sesquiterpenes, which may also contain clovene, include various species from the Lamiaceae and Asteraceae families.

Table 1: Quantitative Composition of Selected Essential Oils Containing Clovene and Related Sesquiterpenes

| Plant Species | Plant Part | Clovene (%) | α-Copaene (%) | β-Caryophyllene (%) | α-Humulene (%) | Reference |

| Syzygium aromaticum | Leaf | Not explicitly quantified | 2.15 ± 0.04 | 28.25 ± 0.22 | 8.92 ± 0.09 | [1] |

| Syzygium aromaticum | Bud | Not explicitly quantified | - | 9.77 | 1.39 | [2] |

Note: Data for clovene itself is scarce in quantitative analyses of essential oils. α-Copaene is a closely related sesquiterpene often found alongside clovene and can be a useful indicator. β-Caryophyllene and α-Humulene are other common sesquiterpenes in these oils.

Biosynthesis of Sesquiterpenes

Sesquiterpenes, including clovene, are synthesized in plants through the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm, or the methylerythritol phosphate (MEP) pathway in plastids. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP). FPP is formed by the condensation of three isoprene units.[3] The cyclization of FPP, catalyzed by specific terpene synthases, leads to the vast diversity of sesquiterpene skeletons.

Caption: General biosynthetic pathway of sesquiterpenes.

Experimental Protocols for Isolation

The isolation of clovene from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target sesquiterpene.

Extraction of Essential Oil by Steam Distillation

This protocol is adapted for the extraction of essential oil from clove leaves.

Materials and Apparatus:

-

Fresh or dried clove leaves (Syzygium aromaticum)

-

Clevenger-type apparatus

-

Round-bottom flask (2 L)

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glassware for collection and storage

Procedure:

-

Preparation of Plant Material: Grind the dried clove leaves into a coarse powder to increase the surface area for efficient oil extraction.

-

Steam Distillation Setup: Place approximately 200 g of the powdered clove leaves into the 2 L round-bottom flask. Add 1 L of distilled water. Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

-

Distillation: Heat the flask using the heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

-

Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Oil Separation and Drying: Carefully collect the separated essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate, swirl, and then decant the clear oil.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until further processing.

Isolation of Clovene by Fractional Distillation and Column Chromatography

This protocol outlines a general procedure for the separation of sesquiterpenes from the extracted essential oil.

3.2.1. Fractional Distillation under Reduced Pressure

Fractional distillation is employed to separate the essential oil into fractions based on the boiling points of its constituents. Sesquiterpenes have higher boiling points than monoterpenes.

Materials and Apparatus:

-

Crude clove leaf essential oil

-

Vacuum fractional distillation apparatus (including a Vigreux column)

-

Heating mantle with a magnetic stirrer

-

Vacuum pump

-

Manometer

-

Collection flasks

Procedure:

-

Setup: Assemble the vacuum fractional distillation apparatus. Charge the distillation flask with the crude essential oil.

-

Vacuum Application: Gradually reduce the pressure inside the system to 1-5 mmHg.

-

Heating: Gently heat the distillation flask while stirring.

-

Fraction Collection: Collect the fractions that distill at different temperature ranges. The initial fractions will be rich in lower-boiling point monoterpenes. The later fractions, distilling at higher temperatures, will be enriched in sesquiterpenes, including clovene.[4][5]

-

Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of clovene.

3.2.2. Column Chromatography

The clovene-enriched fraction obtained from fractional distillation can be further purified using column chromatography.

Materials and Apparatus:

-

Clovene-enriched fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (or other suitable non-polar solvent)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

-

Sample Loading: Dissolve the clovene-enriched fraction in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with hexane. Sesquiterpene hydrocarbons like clovene, being non-polar, will elute relatively quickly.[6]

-

Fraction Collection: Collect small fractions of the eluate in separate tubes.

-

Analysis and Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure clovene. Pool the pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified clovene.

Caption: General workflow for the isolation of clovene.

Conclusion

The isolation of clovene from natural sources, while challenging due to its often low abundance, is a feasible endeavor for the dedicated researcher. This guide provides a foundational understanding of its natural occurrence and detailed methodologies for its extraction and purification. The protocols described herein can be adapted and optimized based on the specific plant matrix and the desired purity of the final compound. Further exploration of diverse plant species may reveal richer sources of clovene, paving the way for more extensive research into its chemical properties and potential applications in drug development and other scientific fields.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Rapid quantification of clove (Syzygium aromaticum) and spearmint (Mentha spicata) essential oils encapsulated in a complex organic matrix using an ATR-FTIR spectroscopic method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 4. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fractional Distillation Of Essential Oil & Medicinal Plant Extract - Project Report - Manufacturing Process - Books - Feasibility Report - Market Survey - Industrial Report [projectreports.eiriindia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Clovene (C15H24)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene is a tricyclic sesquiterpene hydrocarbon with the chemical formula C15H24. As a component of various essential oils, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Clovene, detailed experimental protocols for its analysis, and a discussion of its potential biological relevance. All quantitative data is summarized in structured tables for clarity, and logical relationships are visualized using diagrams.

Physical Properties of Clovene

The physical properties of Clovene are essential for its handling, purification, and formulation. While experimentally determined values are prioritized, computed data from reliable sources are also included to provide a more complete profile.

Table 1: Physical Properties of Clovene

| Property | Value | Source |

| Molecular Formula | C15H24 | PubChem[1] |

| Molecular Weight | 204.35 g/mol | PubChem[1] |

| Boiling Point | 261.00 to 263.00 °C | Commercial Supplier Data |

| Specific Gravity | 0.93000 @ 25.00 °C | Commercial Supplier Data |

| XLogP3 | 5.8 | PubChem (Computed)[1] |

| Complexity | 312 | PubChem (Computed)[1] |

Chemical Properties and Spectral Data of Clovene

Clovene's chemical identity is defined by its tricyclic structure and the presence of a double bond. Its reactivity and spectral characteristics are key to its identification and quantification.

Structure and Nomenclature

-

IUPAC Name: (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene[1]

-

CAS Number: 469-92-1[1]

-

Synonyms: Clovene[1]

Spectral Analysis

Detailed spectral data is crucial for the unambiguous identification of Clovene.

Table 2: Predicted Spectral Data for Clovene

| Spectroscopic Technique | Predicted Key Signals/Fragments |

| ¹H-NMR | Signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to methyl, methylene, and methine protons. Olefinic proton signals are expected in the downfield region (approx. 5.0-6.0 ppm). |

| ¹³C-NMR | A total of 15 carbon signals are expected. Signals for sp³ hybridized carbons would appear in the upfield region (approx. 10-60 ppm), while the two sp² carbons of the double bond would be in the downfield region (approx. 115-140 ppm)[2][3][4][5]. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 204. Characteristic fragmentation patterns for sesquiterpenes would involve the loss of alkyl groups (e.g., CH₃, C₃H₇) leading to fragment ions at m/z 189, 161, etc.[6][7][8]. |

| FT-IR Spectroscopy | C-H stretching vibrations for sp³ and sp² carbons (approx. 2850-3100 cm⁻¹). C=C stretching vibration (approx. 1640-1680 cm⁻¹). C-H bending vibrations (approx. 1350-1480 cm⁻¹)[9][10][11]. |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of Clovene.

Determination of Boiling Point

This protocol is adapted for the analysis of sesquiterpenes.

Caption: Workflow for Boiling Point Determination.

Measurement of Specific Gravity

This protocol utilizes a pycnometer for accurate measurement.

Caption: Workflow for Specific Gravity Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like Clovene.

Caption: Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve a few milligrams of purified Clovene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H-NMR Spectroscopy: Acquire the proton NMR spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

-

¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals indicates the number of unique carbon environments. Chemical shifts help to distinguish between sp², sp³, and quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A small drop of liquid Clovene can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Analysis: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded. The absorption bands are then correlated to specific vibrational modes of the functional groups in the molecule.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological targets of pure Clovene is limited, its structural classification as a sesquiterpene and its presence in essential oils with known anti-inflammatory properties suggest potential mechanisms of action. Many sesquiterpenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[12][13][14][15][16].

Hypothetical Modulation of the NF-κB Signaling Pathway by Clovene

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

It is hypothesized that Clovene, like other sesquiterpenes, may inhibit the NF-κB pathway, potentially by preventing the degradation of IκB or by directly inhibiting the activity of NF-κB. This would lead to a downstream reduction in the production of inflammatory mediators.

Caption: Hypothetical mechanism of Clovene's anti-inflammatory action via inhibition of the NF-κB pathway.

Disclaimer: The proposed signaling pathway modulation by Clovene is hypothetical and based on the known activities of structurally related sesquiterpenes and components of essential oils. Further experimental validation is required to confirm this mechanism for pure Clovene.

Conclusion

This technical guide has summarized the key physical and chemical properties of Clovene (C15H24), provided detailed experimental protocols for its characterization, and proposed a potential mechanism for its biological activity. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with this and other related sesquiterpenes. Further investigation into the specific biological targets and mechanisms of action of Clovene is warranted to fully elucidate its therapeutic potential.

References

- 1. Clovene | C15H24 | CID 10102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cshifts [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Clovene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. As a natural product, its structural elucidation and characterization are crucial for understanding its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the expected spectroscopic data for clovene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Expected ¹H NMR Chemical Shifts for Clovene

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic (=C-H) | 5.0 - 5.5 | Multiplet |

| Allylic (C=C-CH ) | 1.8 - 2.5 | Multiplet |

| Aliphatic (Cyclic) | 1.0 - 2.0 | Multiplet |

| Methyl (CH₃) | 0.8 - 1.2 | Singlet, Doublet |

Table 2: Expected ¹³C NMR Chemical Shifts for Clovene

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Vinylic (=C) | 120 - 140 |

| Quaternary (C) | 40 - 50 |

| Methine (CH) | 30 - 60 |

| Methylene (CH₂) | 20 - 45 |

| Methyl (CH₃) | 15 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies for Clovene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²-hybridized) | 3010 - 3100 | Medium |

| C-H stretch (sp³-hybridized) | 2850 - 3000 | Strong |

| C=C stretch | 1640 - 1680 | Medium to Weak |

| C-H bend (CH₂) | ~1465 | Medium |

| C-H bend (CH₃) | ~1375 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for Clovene

| m/z Value | Interpretation | Relative Abundance |

| 204 | Molecular Ion [M]⁺ | Moderate |

| 189 | [M - CH₃]⁺ | Moderate |

| 161 | [M - C₃H₇]⁺ | Strong |

| 133 | Further fragmentation | Moderate |

| 105 | Further fragmentation | Strong |

| 93 | Base Peak | High |

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR Analysis of Sesquiterpenes

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified clovene sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-10 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis of Essential Oils/Terpenes

-

Sample Preparation: For liquid samples like clovene, a small drop can be placed directly onto the ATR crystal. For solid samples, they can be dissolved in a volatile solvent, and a drop of the solution is placed on the crystal, allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The y-axis is typically presented as percent transmittance.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) of Sesquiterpenes

-

Sample Preparation: Prepare a dilute solution of the clovene sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer (typically a quadrupole or ion trap).

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector: Use a split/splitless injector, typically in splitless mode for dilute samples, at a temperature of around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at 50-70 °C, hold for a few minutes, then ramp up to 250-280 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and fragment ions.

-

Interface Temperature: The transfer line from the GC to the MS is typically heated to 280-300 °C.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different components. The mass spectrum of the peak corresponding to clovene can be analyzed to determine its molecular weight and fragmentation pattern. The fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like clovene.

Caption: General workflow for the spectroscopic analysis of Clovene.

References

The Bioactive Potential of Sesquiterpenoids: An In-Depth Technical Guide Focused on Clovene and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of C15 isoprenoids, represent a rich source of bioactive natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the bioactivity of sesquiterpenoids, with a specific focus on clovene and its structurally related analogs, β-caryophyllene and α-humulene. While direct biological data on clovene is limited, the extensive research on its analogs offers valuable insights into the potential anticancer, anti-inflammatory, and antimicrobial properties of this structural class. This document details the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK/ERK. Furthermore, it presents a compilation of quantitative bioactivity data and detailed experimental protocols for the assays cited, aiming to equip researchers and drug development professionals with the necessary information to further explore this promising class of compounds.

Introduction to Sesquiterpenoids and Clovene

Sesquiterpenoids are a large and structurally diverse group of secondary metabolites synthesized from three isoprene units. They are widely distributed in the plant kingdom and are major constituents of many essential oils, contributing to their characteristic aromas and flavors. Beyond their sensory properties, sesquiterpenoids have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Clovene (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon first identified in clove oil from Syzygium aromaticum. Its complex, cage-like structure is a fascinating synthetic target and a representative of a broad class of sesquiterpenoid skeletons. While extensive research has been conducted on the major components of clove oil, such as eugenol, specific bioactivity data for isolated clovene remains scarce in the scientific literature.

Given this knowledge gap, this guide will focus on clovene as a central structural motif and will draw extensively on the well-documented bioactivities of its close structural analogs, β-caryophyllene and α-humulene. These compounds share the same molecular formula as clovene and possess similar sesquiterpenoid backbones, making them valuable surrogates for understanding the potential therapeutic applications of clovene-type structures. This approach allows for a comprehensive exploration of the bioactivity of this subclass of sesquiterpenoids, providing a foundation for future research into clovene itself.

Anticancer Activity of Sesquiterpenoids

A growing body of evidence suggests that sesquiterpenoids possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of sesquiterpenoids against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

| Sesquiterpenoid | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| β-Caryophyllene | HT-29 (Colon) | 5.2 | [1] |

| HCT-116 (Colon) | 3.1 | [2] | |

| MCF-7 (Breast) | 4.2 | [2] | |

| A549 (Lung) | 1.3 | [1] | |

| PC-3 (Prostate) | ~9.0 - 25.0 | [3] | |

| α-Humulene | HT-29 (Colon) | 5.2 | [1] |

| HCT-116 (Colon) | 3.1 | [2] | |

| MCF-7 (Breast) | 4.2 | [2] | |

| A549 (Lung) | 1.3 | [1] | |

| A2780 (Ovarian) | 40.0 | [2] | |

| SKOV3 (Ovarian) | 200.0 | [2] | |

| Clove Extract | HT-29 (Colon) | IC₅₀ ~150 µg/mL | [4] |

| MCF-7 (Breast) | IC₅₀ ~196 µg/mL | [5] | |

| HeLa (Cervical) | IC₅₀ ~2.77 µg/mL (BCPO) | [6] |

Note: BCPO (β-caryophyllene oxide) is an oxygenated derivative of β-caryophyllene.

Mechanisms of Anticancer Action

The anticancer effects of sesquiterpenoids are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Several sesquiterpenoids have been shown to inhibit NF-κB signaling.[7][8] A proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcriptional activation of pro-survival genes.[9][10]

References

- 1. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Anti-inflammatory activity of clove (Eugenia caryophyllata) essential oil in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ijirss.com [ijirss.com]

- 10. α-Humulene | COX | TNF | NOS | TargetMol [targetmol.com]

Potential Therapeutic Targets of Bioactive Compounds in Clove (Syzygium aromaticum): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary research on the therapeutic potential of isolated clovene is limited. This document focuses on the well-researched bioactive components of clove, where clovene is a constituent, to provide a comprehensive overview of their established and potential therapeutic targets.

Executive Summary

Clove (Syzygium aromaticum) is a rich source of bioactive compounds with significant therapeutic potential. While the specific therapeutic targets of the sesquiterpene clovene are not yet well-elucidated in scientific literature, extensive research has focused on other major constituents, including oleanolic acid, β-caryophyllene, and eugenol. These compounds have demonstrated promising anti-cancer, anti-inflammatory, and antimicrobial properties by modulating a variety of molecular targets and signaling pathways. This technical guide provides an in-depth overview of these key bioactive molecules, their mechanisms of action, and relevant experimental data to inform future drug discovery and development efforts.

Key Bioactive Compounds and Their Therapeutic Potential

Oleanolic Acid: A Multifunctional Triterpenoid

Oleanolic acid, a pentacyclic triterpenoid, is a prominent bioactive compound in clove. It has been extensively studied for its diverse pharmacological activities.

Therapeutic Targets and Mechanisms:

-

Anti-Cancer: Oleanolic acid has been shown to inhibit the growth of various cancer cell lines. Its mechanisms include the inhibition of Akt, a key protein in cell survival and proliferation, and the PI3K (Phosphatidylinositol 3-kinase) family of enzymes.[1] It can also trigger apoptosis in cancer cells through the NF-κB pathway and activate autophagy via the ERK/JNK/p38 MAPK signaling pathways.[2]

-

Anti-Inflammatory: This compound exhibits anti-inflammatory effects by inhibiting inflammation-associated enzymes like COX (Cyclooxygenase) and LOX (Lipoxygenase).[3]

-

Metabolic Diseases: Oleanolic acid shows potential in managing metabolic disorders. It can enhance the phosphorylation of AMPK in hepatocytes, which plays a central role in cellular energy homeostasis.[3] Furthermore, it has been found to modulate PPAR (Peroxisome Proliferator-Activated Receptor) and Wnt signaling pathways.[1]

β-Caryophyllene: A Selective Cannabinoid Receptor 2 Agonist

β-Caryophyllene is a natural bicyclic sesquiterpene that acts as a selective agonist of the cannabinoid receptor 2 (CB2).[4] This interaction is a key mechanism for its therapeutic effects.

Therapeutic Targets and Mechanisms:

-

Anti-Inflammatory and Analgesic: By activating CB2 receptors, β-caryophyllene can modulate inflammatory responses.[4][5] This activation is linked to the inhibition of pro-inflammatory cytokines.[6] It also favorably modulates numerous signaling pathways and inhibits inflammatory mediators.[5]

-

Metabolic and Endocrine Regulation: Beyond its effects on inflammation, β-caryophyllene has been shown to activate PPAR-α and PPAR-γ, which are crucial regulators of lipid and glucose metabolism.[7] This suggests its potential as a therapeutic agent for diabetes and related complications.[7][8]

-

Anti-Cancer: In the context of cancer, β-caryophyllene has been found to suppress the signaling cascades of STAT3, PI3K/AKT/mTOR/S6K1 and inhibit the TNFα-NF-κB axis, leading to enhanced apoptosis and reduced invasion.[6]

Eugenol: A Phenolic Compound with Broad-Spectrum Activity

Eugenol is the primary component of clove oil and is responsible for many of its characteristic biological activities.

Therapeutic Targets and Mechanisms:

-

Anti-Inflammatory: Eugenol exerts its anti-inflammatory effects by suppressing the NF-κB pathway.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[10]

-

Antimicrobial: While the precise molecular targets for its antimicrobial activity are still under investigation, eugenol is known to have broad-spectrum efficacy against bacteria and fungi.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for the cytotoxic effects of clove extracts and their components against various cancer cell lines.

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Clove Essential Oil | MCF-7 (Breast Cancer) | MTT | 12.35 ± 11.60 µg/ml | [12] |

| Hot Hexane Extract of Clove | MCF-7 (Breast Cancer) | MTT | 22.00 ± 6.82 µg/ml | [12] |

| Ethanol Extract of Clove Buds | MCF-7 (Breast Cancer) | MTT | 455.0 ± 65.7 µg/ml | [12] |

| Ethyl Acetate Extract of Clove Buds | MCF-7 (Breast Cancer) | MTT | 216.7 ± 14.6 µg/ml | [12] |

| Oleanolic Acid Derivative (SZC015) | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µl of complete culture medium.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare various concentrations of the test compound (e.g., clove extract or isolated bioactive) in the appropriate culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation with Compound: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.

-

Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with bioactive compounds.

-

Cell Lysis: After treating cells with the test compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the bioactive compounds found in clove.

Caption: Oleanolic Acid Signaling Pathways.

Caption: β-Caryophyllene Signaling Pathways.

Caption: Eugenol Anti-inflammatory Signaling.

Conclusion and Future Directions

The bioactive compounds present in clove, particularly oleanolic acid, β-caryophyllene, and eugenol, offer a rich pipeline for the development of novel therapeutics. Their ability to modulate key signaling pathways in cancer, inflammation, and metabolic diseases provides a strong rationale for further investigation. While the specific therapeutic targets of clovene remain to be elucidated, its structural similarity to other bioactive sesquiterpenes suggests it may also possess valuable pharmacological properties. Future research should focus on the isolation and characterization of clovene and its isomers to determine their specific molecular targets and mechanisms of action. High-throughput screening, molecular docking studies, and preclinical in vivo models will be crucial in unlocking the full therapeutic potential of all the bioactive constituents of clove.

References

- 1. Oleanolic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Exploring the therapeutic potential of oleanolic acid and its derivatives in cancer treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Caryophyllene - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clove and eugenol in noncytotoxic concentrations exert immunomodulatory/anti-inflammatory action on cytokine production by murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revues.imist.ma [revues.imist.ma]

Clovene mechanism of action in cellular models

An In-depth Technical Guide on the Cellular Mechanism of Action of Major Sesquiterpenes in Clove

Disclaimer: While the initial topic of interest was clovene, a thorough review of scientific literature reveals a significant scarcity of specific data on the mechanism of action of isolated clovene in cellular models. Therefore, this guide will focus on the well-researched anticancer activities of other major sesquiterpene components of clove, namely β-caryophyllene and α-humulene , to provide a comprehensive and data-rich resource for researchers, scientists, and drug development professionals.

Introduction

Clove (Syzygium aromaticum) has been a cornerstone of traditional medicine for centuries, with modern research increasingly validating its therapeutic properties, including potent anticancer effects. While eugenol is the most abundant bioactive compound in clove, a significant portion of its essential oil is composed of sesquiterpenes such as β-caryophyllene and α-humulene. These compounds have demonstrated significant cytotoxic and chemopreventive activities across various cancer cell lines. This guide provides a detailed overview of the cellular and molecular mechanisms underlying the anticancer effects of these key sesquiterpenes, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Cytotoxicity of Clove Sesquiterpenes in Cancer Cell Lines

β-caryophyllene and its oxide, along with α-humulene, exhibit dose-dependent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| β-caryophyllene | A549 | Lung Cancer | 40 µg/mL | |

| NCI-H358 | Lung Cancer | 60 µg/mL | [1] | |

| OAW 42 | Ovarian Cancer | Not specified, induces S-phase arrest | [2] | |

| β-caryophyllene oxide | A549 | Lung Cancer | 124.1 µg/mL | [3][4] |

| U-937 | Histiocytic Lymphoma | 24.25 ± 0.37 μg/mL | [5] | |

| α-humulene | HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ mol/L | |

| J5 | Liver Cancer | 1.8 x 10⁻⁴ mol/L | [6] | |

| A549 | Lung Adenocarcinoma | 1.3 x 10⁻⁴ mol/L | [6] | |

| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ mol/L | [6] | |

| MCF-7 | Breast Adenocarcinoma | 4.2 x 10⁻⁴ mol/L | [6] | |

| A2780 | Ovarian Cancer | 40 µM | [6] | |

| SKOV3 | Ovarian Cancer | 200 µM | [6] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanisms of β-caryophyllene and α-humulene involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest.

Induction of Apoptosis

Both sesquiterpenes trigger apoptosis through the intrinsic (mitochondrial) pathway, characterized by the following key events:

-

Increased Reactive Oxygen Species (ROS) Production: Treatment with these compounds leads to an increase in intracellular ROS, creating oxidative stress that damages cellular components, including mitochondria.[2][6]

-

Mitochondrial Dysfunction: This is marked by a disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6][7]

-

Modulation of Bcl-2 Family Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[2][4][8]

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 and -7 (executioners), which then cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][4][8]

Cell Cycle Arrest

β-caryophyllene has been shown to induce cell cycle arrest, primarily at the G1 or S phase, preventing cancer cells from replicating their DNA and dividing.[1][2][9] This is achieved by modulating the expression of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: A decrease in the levels of Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6 has been observed.[9]

-

Upregulation of CDK Inhibitors: An increase in the expression of p21WAF1/Cip1 and p27Kip1, which are inhibitors of cyclin-CDK complexes.[9]

-

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: Reduced activity of CDKs leads to hypophosphorylation of the Rb protein, keeping it in its active, growth-suppressive state.[9]

Modulation of Other Signaling Pathways

The anticancer effects of these sesquiterpenes are also mediated through the modulation of other critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: β-caryophyllene oxide has been shown to inhibit the PI3K/Akt/mTOR/S6K1 signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[5]

-

MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway has been observed with β-caryophyllene oxide treatment, which can lead to apoptosis.[5]

-

NF-κB Pathway: The sesquiterpene lactone bigelovin has been shown to induce apoptosis by inhibiting the NF-κB signaling pathway through the degradation of IKK-β.[10] While not a direct component of clove, this highlights a common mechanism for sesquiterpenes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the sesquiterpene (e.g., 10, 20, 40, 60, 80, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of the sesquiterpene for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The sesquiterpenes β-caryophyllene and α-humulene, major constituents of clove, demonstrate significant potential as anticancer agents. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the mitochondrial pathway and the inhibition of cell proliferation via cell cycle arrest. Furthermore, their ability to modulate key signaling pathways such as PI3K/Akt/mTOR highlights their potential for targeted cancer therapy. Further research is warranted to fully elucidate their therapeutic potential, both as standalone agents and in combination with existing chemotherapeutic drugs. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further investigations into the promising anticancer properties of these natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-Caryophyllene Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Caryophyllene in the Essential Oil from Chrysanthemum Boreale Induces G1 Phase Cell Cycle Arrest in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sesquiterpene lactone Bigelovin induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Clovene Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovene, a tricyclic sesquiterpene, presents an intriguing scaffold for therapeutic development. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to identify potential protein receptors for clovene and subsequently model their binding interactions. By integrating computational techniques from target identification to detailed molecular dynamics simulations, this document provides a roadmap for elucidating the pharmacological basis of clovene's potential bioactivity. The methodologies are presented with a focus on practical implementation, supplemented by detailed experimental protocols for downstream validation.

Introduction

Tricyclic sesquiterpenes are a class of natural products known for their diverse biological activities. While many compounds in this class have been studied, the specific molecular targets of clovene are yet to be identified. In silico modeling offers a powerful and efficient approach to bridge this knowledge gap. By computationally screening potential protein targets and simulating the binding event at an atomic level, we can generate testable hypotheses and guide experimental studies, thereby accelerating the drug discovery process.

This guide will detail a multi-stage computational approach, beginning with the identification of putative receptors for clovene and culminating in the characterization of the ligand-receptor complex. A hypothetical workflow will be presented, using the Cannabinoid Receptor 2 (CB2) as a plausible example target, given that the structurally similar sesquiterpene, β-caryophyllene, is a known agonist for this receptor.

Stage 1: In Silico Target Identification

Given the absence of known receptors for clovene, the initial step is to identify potential biological targets. This process, often referred to as "target fishing" or "reverse docking," utilizes the ligand's structure to predict its protein partners from a large database of protein structures.

Methodologies for Target Identification

Several computational strategies can be employed for target fishing:

-

Pharmacophore-Based Screening: This method involves creating a 3D pharmacophore model of clovene, which represents the spatial arrangement of its essential chemical features (e.g., hydrophobic regions, hydrogen bond acceptors/donors). This model is then used to screen a database of protein structures to find binding sites that can accommodate these features.

-

Reverse Docking: In this approach, clovene is docked against a large library of protein binding sites. The proteins are then ranked based on the predicted binding affinity (docking score) of clovene to their respective binding pockets.

-

Shape Similarity Screening: This technique identifies proteins that bind ligands with a similar 3D shape to clovene.

Experimental Protocol: Pharmacophore-Based Target Identification using PharmMapper

-

Ligand Preparation:

-

Obtain the 3D structure of clovene in .mol2 or .sdf format. Ensure the structure is energetically minimized using a suitable force field (e.g., MMFF94).

-

-

Pharmacophore Model Generation:

-

Submit the prepared clovene structure to the PharmMapper server.

-

The server will generate a set of pharmacophore models based on the input ligand.

-

-

Database Screening:

-

PharmMapper will screen these models against its internal database of pharmacophore models derived from known protein-ligand complexes.

-

-

Target Ranking and Selection:

-

The server provides a list of potential protein targets ranked by a "fit score," which indicates how well the clovene pharmacophore matches the pharmacophore of the protein's binding site.

-

Select the top-ranking and biologically plausible targets for further investigation.

-

Hypothetical Target Identification Results for Clovene

For the purpose of this guide, we will proceed with the hypothesis that in silico target fishing identified the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR), as a high-probability target for clovene.

| Predicted Target | Target Class | Target Fishing Method | Fit Score (Arbitrary Units) | Biological Relevance |

| Cannabinoid Receptor 2 (CB2) | GPCR | Pharmacophore Screening | 0.85 | Known to bind other sesquiterpenes (e.g., β-caryophyllene). Involved in immunomodulation and inflammation. |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear Receptor | Reverse Docking | -8.2 kcal/mol | Implicated in metabolic diseases and inflammation. |

| Cyclooxygenase-2 (COX-2) | Enzyme | Shape Similarity | 0.72 | Key enzyme in the inflammatory pathway. |

Stage 2: Molecular Docking and Binding Mode Analysis

Once a putative receptor is identified, molecular docking is performed to predict the binding conformation and affinity of the ligand to the receptor's binding site.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Receptor Preparation:

-

Obtain the 3D structure of the CB2 receptor (e.g., from the Protein Data Bank).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Prepare the 3D structure of clovene, assigning rotatable bonds.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the known binding site of the CB2 receptor.

-

-

Docking Simulation:

-

Run AutoDock Vina to dock the clovene molecule into the defined grid box. The program will explore various conformations and orientations of the ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

-

Hypothetical Docking Results for Clovene and CB2 Receptor

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Clovene | CB2 | -9.5 | Phe117, Trp194, Val113, Met265 |

| β-caryophyllene (Control) | CB2 | -8.8 | Phe117, Trp194, Ile110 |

Stage 3: Molecular Dynamics (MD) Simulations

To assess the stability of the predicted clovene-CB2 complex and to gain insights into the dynamic nature of the interaction, molecular dynamics simulations are performed.

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Use the best-ranked docked pose of the clovene-CB2 complex as the starting structure.

-

Embed the complex in a lipid bilayer (for a membrane protein like a GPCR) and solvate with water.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes.

-

-

Equilibration:

-